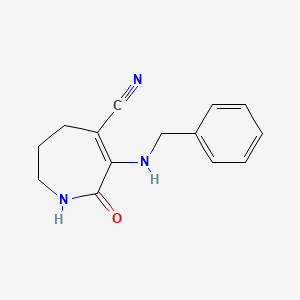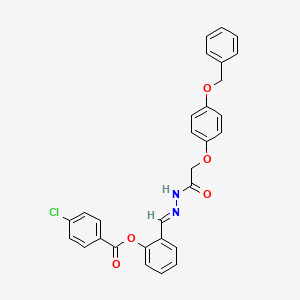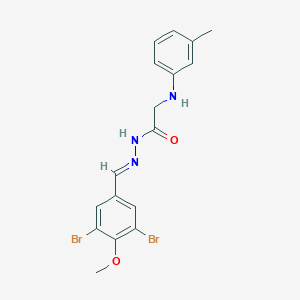
3-(benzylamino)-2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- is a complex organic compound with the following structural formula:
- It contains a tetrahydroazepine ring system, a benzylamino group, a cyano (carbonitrile) functional group, and a ketone (oxo) group.
- The compound’s systematic name is N-Benzyl-3-aminopropan-1-ol (CAS#: 4720-29-0).
- It is a colorless liquid with a boiling point of approximately 115°C at 0.7 mmHg .
3-(Benzylamino)-2-oxo-2,5,6,7-tetrahydro-1H-azepine-4-carbonitrile: C10H15NO
.Vorbereitungsmethoden
-
The synthesis of this compound involves several steps:
Nitration: Start with ). Nitrate this compound to introduce a nitro group.
Reduction: Convert the nitro group to an amino group using a suitable reducing agent (e.g., hydrogenation).
Bromination: Introduce a bromine atom at the desired position (e.g., α to the amino group) using a brominating reagent.
Cyano Group Introduction: Finally, react the brominated intermediate with a cyanide source (e.g., potassium cyanide) to form the carbonitrile group.
-
Industrial production methods may involve variations of these steps, optimized for yield and scalability.
Analyse Chemischer Reaktionen
Oxidation: The compound can undergo oxidation reactions, converting the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the cyano group can yield the corresponding amine.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and regioselectivity.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity (e.g., as a ligand for receptors).
Medicine: May have applications in drug discovery or as a pharmacophore.
Industry: Used in the preparation of other compounds.
Wirkmechanismus
- The exact mechanism of action for this compound depends on its specific application. It could involve interactions with enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds include other tetrahydroazepines, benzylamines, and carbonitriles.
- Uniqueness: The combination of the benzylamino group, ketone, and carbonitrile functionalities sets it apart from related compounds.
Eigenschaften
Molekularformel |
C14H15N3O |
|---|---|
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
6-(benzylamino)-7-oxo-1,2,3,4-tetrahydroazepine-5-carbonitrile |
InChI |
InChI=1S/C14H15N3O/c15-9-12-7-4-8-16-14(18)13(12)17-10-11-5-2-1-3-6-11/h1-3,5-6,17H,4,7-8,10H2,(H,16,18) |
InChI-Schlüssel |
QOVKPUXINOFQSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C(C(=O)NC1)NCC2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-(1,2-dihydro-5-acenaphthylenylimino)methyl]-6-ethoxyphenol](/img/structure/B11997942.png)








![5-(4-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998011.png)



![ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B11998055.png)
